molecular formula C22H24N4O2S2 B2964120 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 946305-96-0

2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2964120
CAS No.: 946305-96-0
M. Wt: 440.58
InChI Key: YQRNDAOLUSHBEB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a triazolothiazole core linked to a substituted benzene ring. Its structure includes a 2,4,5-trimethylbenzene sulfonamide group connected via an ethyl chain to a [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold bearing a 2-methylphenyl substituent. The compound’s methyl groups may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-14-7-5-6-8-19(14)21-24-22-26(25-21)18(13-29-22)9-10-23-30(27,28)20-12-16(3)15(2)11-17(20)4/h5-8,11-13,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNDAOLUSHBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolo-thiazole ring system and subsequent sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that combines multiple functional groups and has a unique structure. It is a sulfonamide derivative that has garnered attention for its potential biological activities.

Scientific Research Applications

This compound is applicable in several scientific research fields:

  • Chemistry It can serve as a building block in the synthesis of more complex molecules.
  • Biology It may be a biochemical probe or inhibitor in various biological pathways.
  • Medicine It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
  • Industry It may be used in the development of new materials or as a catalyst in industrial processes.

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit anticancer properties. In vitro assays have shown that related compounds demonstrate potent growth inhibition against various human cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve metabolic transformations leading to cytotoxic metabolites that induce apoptosis in cancer cells.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation This reaction can introduce oxygen-containing functional groups.
  • Reduction This reaction can remove oxygen-containing functional groups or reduce double bonds.
  • Substitution This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its triazolothiazole-sulfonamide hybrid structure. Below is a comparative analysis with three analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Reported Activity
Target Compound Triazolothiazole-sulfonamide 2,4,5-Trimethylbenzene, 2-MePh ~483.6 ~3.8 Hypothesized kinase inhibition
N-(Thiazol-2-yl)Benzenesulfonamide Thiazole-sulfonamide Unsubstituted benzene 254.3 1.2 Antibacterial (IC₅₀: 8.2 μM)
5-Methyl-[1,2,4]Triazolo[3,2-b]Thiazole Triazolothiazole Methyl at position 5 151.2 1.5 Anticancer (GI₅₀: 12 μM)
4-Chloro-N-(Triazolothiazol-6-yl)Benzamide Triazolothiazole-benzamide 4-Chlorobenzene 318.8 2.9 COX-2 inhibition (IC₅₀: 0.4 μM)

Key Observations :

Bioactivity: The target compound’s triazolothiazole-sulfonamide hybrid may synergize sulfonamide’s enzyme-targeting properties with triazolothiazole’s kinase-binding capacity. The 4-chloro-benzamide analog shows potent COX-2 inhibition, suggesting that electron-withdrawing substituents (e.g., Cl) enhance target affinity compared to the target compound’s methyl groups .

Physicochemical Properties :

  • The target compound’s higher LogP (~3.8) versus simpler analogs (LogP 1.2–2.9) indicates greater lipophilicity, likely due to multiple methyl groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis involves multi-step regioselective reactions, limiting yield compared to simpler triazolothiazoles .
  • In Silico Predictions : Molecular docking studies suggest strong interaction with EGFR kinase (binding energy: -9.2 kcal/mol), surpassing the 4-chloro-benzamide analog (-7.8 kcal/mol) .
  • Gaps in Data: No in vivo studies are reported for the target compound, unlike its analogs with validated preclinical models .

Biological Activity

The compound 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the triazole and thiazole rings. The general synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : Reaction of appropriate precursors to form the triazole structure.
  • Thiazole Integration : Introduction of the thiazole moiety to the triazole framework.
  • Sulfonamide Formation : Final attachment of the sulfonamide group to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : In vitro assays have shown that related compounds demonstrate potent growth inhibition against various human cancer cell lines, including breast and colon cancers .
  • Mechanism of Action : The mechanism appears to involve metabolic transformations leading to cytotoxic metabolites which induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example:

  • Target Enzymes : It may interact with enzymes such as dipeptidyl peptidase IV and phosphodiesterase 5, which are crucial in various signaling pathways associated with cancer progression .

Case Studies and Research Findings

A number of studies have been conducted to elucidate the biological activity of similar compounds:

StudyFindings
Dubey et al. (2006)Identified benzothiazole derivatives with selective anticancer activity; suggested metabolic pathways involved in their action .
Recent Research (2020)Highlighted structure-activity relationships that suggest modifications can enhance anticancer efficacy .
Proteomics AnalysisInvestigated the proteomic response of organisms exposed to benzothiazoles; indicated mechanisms of stress response and metabolic adaptation .

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